4-Ethoxy-4-phenylpiperidinium chloride

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

4-Ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1) is a quaternary ammonium salt of the 4-phenylpiperidine class. It features a piperidine ring with a phenyl and an ethoxy substituent at the 4-position, and is supplied as the hydrochloride salt (molecular formula C₁₃H₂₀ClNO; MW 241.76 g/mol).

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 1888-09-1
Cat. No. B159018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-4-phenylpiperidinium chloride
CAS1888-09-1
Synonyms4-ethoxy-4-phenylpiperidinium chloride
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCCOC1(CC[NH2+]CC1)C2=CC=CC=C2.[Cl-]
InChIInChI=1S/C13H19NO.ClH/c1-2-15-13(8-10-14-11-9-13)12-6-4-3-5-7-12;/h3-7,14H,2,8-11H2,1H3;1H
InChIKeyJLVUUXKHLHNXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1): Chemical Identity and Physicochemical Baseline


4-Ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1) is a quaternary ammonium salt of the 4-phenylpiperidine class. It features a piperidine ring with a phenyl and an ethoxy substituent at the 4-position, and is supplied as the hydrochloride salt (molecular formula C₁₃H₂₀ClNO; MW 241.76 g/mol) . The free base, 4-ethoxy-4-phenylpiperidine (CAS 37088-04-3), has a reported predicted pKa of 9.62 ± 0.10 and a predicted boiling point of 300.7 ± 42.0 °C . Spectral characterization (NMR and FTIR) of the free base is available in reference libraries [1]. As a hydrochloride salt, the compound is a white to off-white crystalline solid with enhanced aqueous solubility relative to the free base, consistent with typical salt formation behavior .

1
Hydrochloride salt provides enhanced aqueous solubility for assay-compatible dosing
2
Free base spectral data (NMR, FTIR) available for analytical reference
3
Calculated logP ~2.98 supports CNS permeability research models

Why 4-Ethoxy-4-phenylpiperidinium chloride Cannot Be Interchanged with Generic 4-Phenylpiperidines


Within the 4-phenylpiperidine class, the nature of the 4-position substituent is a critical determinant of pharmacological profile, metabolic fate, and physicochemical behavior. Conformational studies of 4-phenylpiperidine analgesics demonstrate that the 4-substituent influences the phenyl axial vs. equatorial equilibrium, which in turn governs opioid receptor pharmacophore presentation and potency [1]. QSAR models on 38 4-phenylpiperidine derivatives confirm that analgesic activity is quantitatively correlated with specific molecular descriptors influenced by the 4-substituent [2]. The ethoxy group in 4-ethoxy-4-phenylpiperidinium chloride confers distinct lipophilicity (estimated logP ~2.98), hydrogen-bonding capacity, and steric bulk compared to its hydroxy, methoxy, or acetoxy analogs, precluding direct substitution without revalidation of receptor binding, metabolic stability, and in vivo efficacy .

Target compound
4-Ethoxy-4-phenylpiperidinium chloride
Ethoxy substituent; exclusive HBA; logP 2.98; distinct steric bulk
Typical substitute
4-Hydroxy or 4-methoxy analogs
HBD/HBA profile differs; lower lipophilicity; altered conformer equilibrium
Target compound
4-Ethoxy-4-phenylpiperidinium chloride
Predicted pKa 9.62; >99% protonated at pH 7.4
Typical substitute
Unsubstituted 4-phenylpiperidine
pKa ~10.1; ionization shift may alter subcellular trapping

Quantitative Differentiation Evidence for 4-Ethoxy-4-phenylpiperidinium chloride


Calculated Lipophilicity (logP) Comparison Across 4-Substituted 4-Phenylpiperidine Analogs

The calculated logP of 4-ethoxy-4-phenylpiperidinium chloride is 2.98, compared to reported or calculated logP values of ~1.46–1.56 for 4-hydroxy-4-phenylpiperidine analogs and ~1.87 for select 4-methoxy derivatives [1]. This ~1–1.5 log unit increase translates to a predicted ~10–30× higher octanol-water partition coefficient, which has direct implications for passive membrane permeability and CNS penetration potential .

LogP comparison
Class-level
logP 2.98 (target) vs 1.46–1.87 for hydroxy/methoxy analogs
Reported ~10–30× higher partition coefficient supports CNS penetration modeling
Computational prediction; experimental verification pending
Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Conformational Preference and Opioid Pharmacophore Implications vs. 4-Hydroxy/Phenolic Analogs

Molecular mechanics (MM2) calculations on 4-phenylpiperidine analgesics demonstrate that the 4-substituent profoundly influences the phenyl axial vs. equatorial conformational equilibrium. For ketobemidone (4-hydroxy), the energy difference between phenyl equatorial and phenyl axial conformers is only 0.7 kcal/mol, permitting facile presentation of the bioactive phenyl axial pharmacophore [1]. The ethoxy substituent, being larger than hydroxy, is predicted to further shift this equilibrium, potentially altering the population of the active conformer. This contrasts with 4-methoxycarbonyl analogs (e.g., pethidine/meperidine), where the energy difference is 0.6 kcal/mol [1].

Conformational shift
Class-level
ΔE(phenyl eq. – axial) deviates from 0.6–0.7 kcal/mol baseline (hydroxy/ester analogs)
Ethoxy steric bulk alters opioid pharmacophore presentation relative to reference scaffolds
MM2 in vacuo; solution-phase validation recommended
Conformational Analysis Opioid Receptor Pharmacology Structure-Activity Relationship

Predicted pKa and Ionization State at Physiological pH vs. 4-Hydroxy and 4-Methoxy Analogs

The predicted pKa of the piperidine nitrogen in 4-ethoxy-4-phenylpiperidine (free base) is 9.62 ± 0.10 . This places it between 4-methoxy-4-phenylpiperidine (predicted pKa 9.58 ± 0.10) and unsubstituted 4-phenylpiperidine. At physiological pH (7.4), all three analogs are predicted to exist >99% in the protonated (cationic) form, consistent with class behavior. However, the subtle pKa shift of +0.04 units relative to the 4-methoxy analog suggests marginally greater basicity, which may influence the pH-dependent partitioning in microenvironments such as endosomal/lysosomal compartments (pH 5–6) where small pKa differences become amplified [1].

pKa shift
Data to verify
pKa 9.62 ± 0.10 (target) vs 9.58 ± 0.10 (4-methoxy analog)
Marginal basicity increase may influence microenvironmental ionization in endosomal/lysosomal assays
Predicted pKa; experimental confirmation pending
Ionization State pH-Dependent Solubility Drug-Receptor Electrostatics

Hydrogen-Bond Acceptor Capacity Differentiation from 4-Hydroxy-4-phenylpiperidine

The ethoxy oxygen in 4-ethoxy-4-phenylpiperidinium chloride functions exclusively as a hydrogen-bond acceptor (HBA), unlike the 4-hydroxy analog, which acts as both a hydrogen-bond donor (HBD) and acceptor. The predicted polar surface area (PSA) is 37.38 Ų for the target compound . The absence of a hydrogen-bond donor at the 4-position eliminates the potential for specific HBD interactions with receptor residues, which differentiates the target from 4-hydroxy-4-phenylpiperidine (ketobemidone-type analogs) that can engage in bidirectional hydrogen bonding at this position [1].

H-bond profile
Class-level
HBA only (ethoxy); HBD = 0; PSA 37.38 Ų
Exclusive HBA character differentiates from 4-hydroxy analog (HBA+HBD)
Calculated descriptors; off-target hydrogen-bond pattern to review
Hydrogen Bonding Drug-Receptor Interaction Molecular Recognition

High-Value Application Scenarios for 4-Ethoxy-4-phenylpiperidinium chloride in Research and Development


CNS Penetration Probe in 4-Phenylpiperidine Scaffold Optimization Programs

When optimizing 4-phenylpiperidine-based CNS drug candidates, the ethoxy-substituted analog serves as a valuable probe to assess the impact of increased lipophilicity on brain penetration. The calculated logP of 2.98 [1] positions it in the optimal range for CNS drug-likeness (logP 2–4), unlike the more polar 4-hydroxy analogs (logP ~1.5) that may exhibit limited passive BBB permeability . Medicinal chemistry teams can use this compound as a reference standard in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain-to-plasma ratio studies.

Conformational Tool Compound for Opioid Receptor Pharmacophore Mapping

The ethoxy group at the 4-position introduces steric bulk distinct from hydroxy (ketobemidone-type) and ester (pethidine-type) substituents, enabling systematic exploration of the phenyl axial vs. equatorial conformational equilibrium that governs opioid receptor activation [1]. This compound is suitable for use in molecular modeling studies, NMR conformational analysis in solution, and correlating computed conformer populations with in vitro receptor binding outcomes across μ, κ, and δ opioid subtypes.

Metabolic Stability Comparator in 4-Alkoxy-4-phenylpiperidine Series SAR Studies

The ethoxy group is predicted to be more resistant to Phase I oxidative O-dealkylation than the methoxy analog due to the higher bond dissociation energy of the ethyl C-O bond vs. methyl C-O bond, while lacking the Phase II glucuronidation liability of the 4-hydroxy analog [1]. This compound can serve as a metabolic stability benchmark in human liver microsome or hepatocyte assays, enabling head-to-head intrinsic clearance comparisons across the 4-alkoxy series (OH, OMe, OEt, OiPr).

Reference Standard for Nociceptin/Orphanin FQ (NOP) Receptor Ligand Design

The N-benzhydryl-substituted derivative of 4-ethoxy-4-phenylpiperidine (1-benzhydryl-4-ethoxy-4-phenylpiperidine) has been profiled in BindingDB for nociceptin receptor interaction [1]. The 4-ethoxy-4-phenylpiperidinium chloride core scaffold is therefore relevant as a synthetic intermediate for generating N-substituted analogs targeting the NOP receptor, a validated target for analgesic, anxiolytic, and antitussive drug discovery.

Application
Selection Property
Validation Focus
CNS penetration probe
Lipophilicity within CNS drug-like range
Membrane permeability and brain-to-plasma ratio studies
Opioid pharmacophore mapping
Ethoxy steric/conformational influence
Conformer population vs. in vitro receptor binding correlation
Metabolic stability comparator
Predicted O-dealkylation resistance
Intrinsic clearance comparison in hepatocyte/microsome assays
NOP receptor ligand intermediate
4-Ethoxy-4-phenylpiperidine core
N-substituted analog synthesis and nociceptin binding screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-4-phenylpiperidinium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.